Cas no 161334-00-5 (4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine)

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core substituted with a chloro group at the 4-position and a trifluoromethyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group facilitates nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group enhances stability and modulates electronic properties. Its rigid fused-ring system contributes to high selectivity in binding interactions, useful in designing bioactive molecules. The compound is particularly relevant in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine structure
161334-00-5 structure
商品名:4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
CAS番号:161334-00-5
MF:C8H3ClF3N3
メガワット:233.577730417252
CID:4769964
PubChem ID:97179768

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
    • 4-Chloro-2-trifluoromethyl-pyrido[3,4-d]pyrimidine
    • E76821
    • CS-0198966
    • 161334-00-5
    • インチ: 1S/C8H3ClF3N3/c9-6-4-1-2-13-3-5(4)14-7(15-6)8(10,11)12/h1-3H
    • InChIKey: YBBQHRJFOYRZIT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C2C=CN=CC2=NC(C(F)(F)F)=N1

計算された属性

  • せいみつぶんしりょう: 232.9967593g/mol
  • どういたいしつりょう: 232.9967593g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7
  • 疎水性パラメータ計算基準値(XlogP): 2.4

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM507207-1g
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 97%
1g
$666 2023-01-16
Chemenu
CM507207-100mg
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 97%
100mg
$180 2023-01-16
Chemenu
CM507207-50mg
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 97%
50mg
$121 2023-01-16
1PlusChem
1P01KLQR-100mg
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 97%
100mg
$64.00 2023-12-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BS132-200mg
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 97%
200mg
1682.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X26485-250mg
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 97%
250mg
¥1256.0 2024-07-18
Chemenu
CM507207-250mg
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 97%
250mg
$274 2023-01-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BS132-50mg
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 97%
50mg
672.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X26485-100mg
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 97%
100mg
¥840.0 2024-07-18
eNovation Chemicals LLC
Y1221026-5g
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
161334-00-5 95%
5g
$1900 2024-06-03

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine 関連文献

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidineに関する追加情報

Introduction to 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine (CAS No. 161334-00-5)

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 161334-00-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[3,4-d]pyrimidine scaffold, a structural motif known for its broad biological activity and utility in drug development. The presence of both chloro and trifluoromethyl substituents in its molecular structure enhances its pharmacological potential, making it a valuable intermediate in the synthesis of bioactive molecules.

The pyrido[3,4-d]pyrimidine core is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring, which are connected at the 3 and 4 positions. This particular arrangement imparts unique electronic and steric properties to the molecule, facilitating diverse interactions with biological targets. The chloro substituent at the 4-position and the trifluoromethyl group at the 2-position are strategically positioned to modulate the compound's reactivity and binding affinity. These functional groups are often employed in medicinal chemistry to improve metabolic stability, solubility, and overall pharmacokinetic profiles.

In recent years, there has been growing interest in 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine due to its potential applications in the development of novel therapeutic agents. The compound has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. Kinase enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with pathological conditions. By targeting these enzymes, small-molecule inhibitors like those derived from pyrido[3,4-d]pyrimidine scaffolds can modulate disease progression effectively.

One of the most compelling aspects of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine is its versatility in chemical modification. The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties such as amines, alcohols, or thiols. This reactivity makes it an excellent building block for constructing more complex molecules with tailored biological activities. Similarly, the trifluoromethyl group contributes to lipophilicity and metabolic stability, which are crucial factors in drug design.

Recent studies have highlighted the significance of trifluoromethyl containing compounds in medicinal chemistry. The electron-withdrawing nature of fluorine atoms enhances binding affinity by increasing lipophilicity and reducing pKa values. This property has been leveraged in the development of drugs such as fluoroquinolones and antiviral agents. In the context of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine, the trifluoromethyl group likely contributes to improved pharmacokinetic properties, making it an attractive candidate for further optimization.

The synthesis of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate precursors followed by chlorination and triflation steps. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance yield and selectivity. These synthetic strategies ensure high purity and scalability, which are essential for pharmaceutical applications.

In terms of biological activity, preliminary investigations have suggested that derivatives of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine exhibit promising effects on various biological targets. For instance, some analogs have shown inhibitory activity against tyrosine kinases, which are overexpressed in many cancers. Additionally, modifications to this scaffold have led to compounds with anti-inflammatory properties by targeting Janus kinases (JAKs). These findings underscore the therapeutic potential of further exploring this chemical class.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine derivatives and their biological targets. By predicting binding affinities and identifying key interaction sites, researchers can rationalize structure-activity relationships (SARs). This approach has accelerated the discovery process by allowing for targeted modifications based on computational insights.

Future directions in the study of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine may include exploring its role in drug repurposing efforts. Given its structural similarity to known bioactive molecules, this compound could serve as a starting point for developing new treatments for existing diseases or conditions where current therapies are limited. Furthermore,the integration of machine learning algorithms into drug discovery pipelines could enhance the efficiency of identifying promising derivatives from this scaffold.

In conclusion, 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine (CAS No. 161334-00-5) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. The combination of chloro and trifluoromethyl substituents provides unique advantages that make it an ideal candidate for further research. As our understanding of biological pathways continues to evolve, this compound and its derivatives hold promise for addressing unmet medical needs across various therapeutic areas.

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